3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
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Overview
Description
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their biological and chemical significance.
Preparation Methods
The synthesis of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves several steps, typically starting with the reaction of 2-methyltryptophol with iodine azide. This reaction yields 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2-furo[2,3-b]indole, which can be further isomerized to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, can be carried out to modify the compound’s structure.
Common reagents used in these reactions include iodine azide for azidation and various oxidizing or reducing agents depending on the desired reaction .
Scientific Research Applications
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole can be compared with other similar compounds such as:
Azulene derivatives: These compounds share structural similarities but differ in their chemical properties and applications.
Tryptophol derivatives: Similar in structure but with different functional groups and reactivity.
Vincorine analogs: These compounds have similar core structures but vary in their side chains and biological activities
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
IUPAC Name |
3a,8b-dimethyl-1,2,3,4-tetrahydropyrrolo[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-7-8-13-12(11,2)14-10-6-4-3-5-9(10)11/h3-6,13-14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOWDBYXNBWFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1(NC3=CC=CC=C23)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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